![molecular formula C19H20N2O3S B5224890 propyl 4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5224890.png)
propyl 4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the thioamide family of compounds, which are known for their diverse range of biological activities. In
Mécanisme D'action
The mechanism of action of propyl 4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate is not fully understood. However, it is believed to exert its biological activity through the inhibition of enzymes involved in various cellular processes. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. It has also been shown to inhibit the replication of viruses by interfering with their RNA polymerase activity. In addition, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
Propyl 4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species in cells, which can contribute to oxidative stress and cell damage. It has also been shown to decrease the expression of pro-inflammatory cytokines, which can contribute to inflammation and tissue damage. In addition, it has been shown to increase the expression of anti-inflammatory cytokines, which can help to reduce inflammation and promote tissue repair.
Avantages Et Limitations Des Expériences En Laboratoire
Propyl 4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It is also stable under a range of experimental conditions, which makes it suitable for use in a variety of assays. However, there are also some limitations to its use. It has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on propyl 4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate. One area of interest is its potential use as a therapeutic agent for the treatment of bacterial, fungal, and viral infections. Another area of interest is its potential use as a fluorescent probe for the detection of metal ions. Further research is also needed to fully understand its mechanism of action and to explore its potential applications in cancer therapy. Finally, the development of new synthetic methods for propyl 4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate could lead to the discovery of new analogs with improved biological activity.
Méthodes De Synthèse
Propyl 4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate can be synthesized using a multistep process. The first step involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This intermediate is then reacted with propylamine to form 2-methyl-N-propylbenzamide. The next step involves the reaction of this intermediate with ammonium thiocyanate to form propyl 4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate. The final product is obtained through recrystallization and purification.
Applications De Recherche Scientifique
Propyl 4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate has been studied for its potential applications in scientific research. It has been found to have antimicrobial, antifungal, and antiviral properties. It has also been shown to have potential anticancer activity. In addition, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
propyl 4-[(2-methylbenzoyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-3-12-24-18(23)14-8-10-15(11-9-14)20-19(25)21-17(22)16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMNZMXXQICBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-chloro-4-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5224809.png)
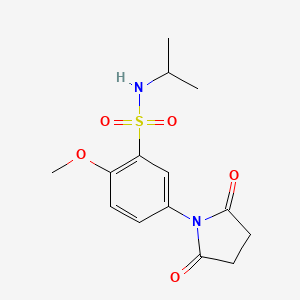
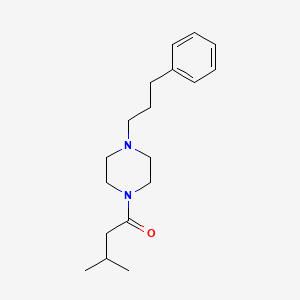
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5224833.png)
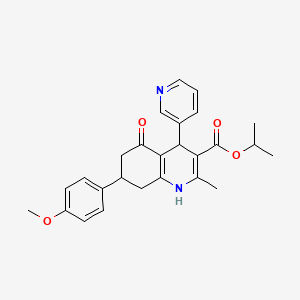
![N-(tert-butyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5224846.png)
![4-[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]-1-(1H-pyrazol-4-ylcarbonyl)piperidine](/img/structure/B5224858.png)
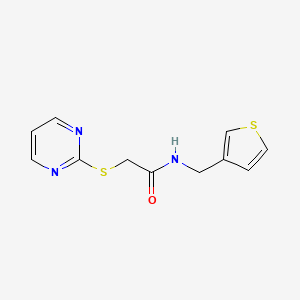
![2-{[2-(4-nitrophenyl)acetyl]amino}ethyl acetate](/img/structure/B5224871.png)
![8-chloro-2-(4-ethylphenyl)-N'-[1-(5-methyl-2-thienyl)propylidene]-4-quinolinecarbohydrazide](/img/structure/B5224875.png)
![2-(4-hydroxy-3-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5224882.png)
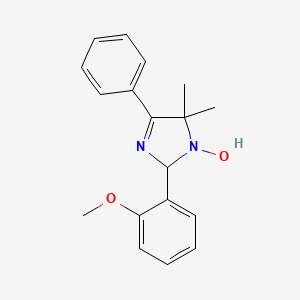
![3-chloro-4-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5224901.png)
![4-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B5224913.png)